3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGRFSLOMKCBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388078 | |
| Record name | 3-(4-chlorophenyl)-5-propyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570396-43-9 | |
| Record name | 3-(4-chlorophenyl)-5-propyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Amidoxime precursor: Typically derived from the corresponding nitrile via reaction with hydroxylamine hydrochloride.
- Carboxylic acid: Propionic acid or its activated derivative serves as the source of the propyl substituent at the 5-position.
- 4-Chlorobenzonitrile or 4-chlorobenzamidoxime: Provides the 4-chlorophenyl substituent at the 3-position.
Synthetic Route Overview
The synthesis generally proceeds via the following steps:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of amidoxime from 4-chlorobenzonitrile | Hydroxylamine hydrochloride, triethylamine, ethanol, room temperature to 70 °C, 6 h | 4-chlorobenzamidoxime |
| 2 | Cyclodehydration with propionic acid or activated derivative | Propionic acid, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOAt (1-hydroxy-7-azabenzotriazole), triethylamine, DMF solvent, heating at 100 °C for 3 h | Formation of this compound |
| 3 | Purification | Extraction with chloroform, washing, evaporation, recrystallization or chromatography | Pure target compound |
This method is adapted from optimized one-pot parallel syntheses of 3,5-disubstituted 1,2,4-oxadiazoles and is scalable for laboratory synthesis.
Detailed Reaction Conditions and Optimization
| Parameter | Condition | Effect on Yield/Conversion |
|---|---|---|
| Amidoxime formation | Room temperature to 70 °C, 6 h, ethanol solvent | Efficient conversion of nitrile to amidoxime |
| Cyclodehydration | Heating at 100 °C for 3 h in DMF with EDC/HOAt and triethylamine | Promotes ring closure to oxadiazole with yields up to 66% reported for similar compounds |
| Solvent choice | DMF preferred for cyclodehydration step | Enhances solubility and reaction rate |
| Workup | Extraction with chloroform, washing with water, evaporation | Efficient isolation of product |
The reaction can be performed in a one-pot manner by sequential addition of reagents, minimizing intermediate isolation steps and improving throughput.
Alternative Synthetic Strategies
An alternative approach involves cyclization of acylhydrazides with carboxylic acids or their derivatives under dehydrating conditions such as phosphorus oxychloride (POCl3). This method is more common for related compounds like 3-(4-bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole and can be adapted for this compound synthesis by using the corresponding hydrazide and propionic acid.
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| Formation of acylhydrazide | Reaction of 4-chlorobenzohydrazide with propionic acid derivative | POCl3 or other dehydrating agent, reflux | Intermediate formation |
| Cyclization | Heating under dehydrating conditions | POCl3, controlled temperature | Formation of oxadiazole ring |
This route may require careful control of reaction parameters to optimize yield and purity.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Amidoxime + Carboxylic Acid Cyclodehydration | 4-chlorobenzonitrile, propionic acid | Hydroxylamine HCl, EDC, HOAt, triethylamine | Room temp to 100 °C, 3-6 h | ~60-70% | One-pot, scalable, widely used |
| Acylhydrazide Cyclization | 4-chlorobenzohydrazide, propionic acid derivative | POCl3 or dehydrating agent | Reflux or elevated temp | Variable | Alternative, requires dehydrating agent |
| One-pot Parallel Synthesis from Nitriles | Nitriles, carboxylic acids | Hydroxylamine HCl, triethylamine, EDC, HOAt | Room temp to 100 °C | Moderate to good | Efficient for library synthesis |
Research Findings and Practical Considerations
- The amidoxime route offers operational simplicity, avoiding isolation of intermediates and enabling parallel synthesis.
- Use of coupling agents like EDC and HOAt facilitates activation of carboxylic acids, promoting efficient cyclodehydration.
- Reaction temperature and solvent choice critically influence the yield and purity of the oxadiazole.
- Purification typically involves organic solvent extraction and chromatographic techniques.
- The alternative acylhydrazide cyclization method is classical but involves harsher reagents and conditions, which may limit functional group tolerance.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl group at the 3-position facilitates electrophilic aromatic substitution (EAS) reactions under mild conditions. The electron-withdrawing nature of the oxadiazole ring directs substitution to the para position of the chlorophenyl moiety.
In contrast, the propyl chain at the 5-position can undergo free-radical halogenation under UV light to yield brominated or chlorinated derivatives .
Ring-Opening Reactions
The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack under acidic or basic conditions:
Acidic Hydrolysis
Treatment with HCl (6M) at reflux opens the oxadiazole ring, yielding a diamide derivative:
Product : N-(4-Chlorophenyl)-N'-propyloxamide (confirmed via IR and NMR) .
Basic Hydrolysis
In NaOH (2M), the ring decomposes to form a nitrile and hydroxylamine:
.
Functionalization via Cross-Coupling
The oxadiazole core participates in Suzuki-Miyaura coupling reactions when paired with a halogenated aryl group. For example:
| Substrate | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole | Pd(PPh₃)₄, K₂CO₃ | 3-(4-Biphenyl)-5-propyl-1,2,4-oxadiazole | 85% |
The chlorophenyl analog shows similar reactivity under optimized Pd-catalyzed conditions .
Oxidation of the Propyl Chain
The 5-propyl group oxidizes to a carboxylic acid using KMnO₄ in acidic media:
Product : 3-(4-Chlorophenyl)-5-carboxy-1,2,4-oxadiazole (isolated as a white solid, m.p. 214–216°C) .
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic structures:
| Reaction Partner | Conditions | Product | Yield |
|---|---|---|---|
| Benzonitrile oxide | Toluene, 110°C | 3-(4-Chlorophenyl)-5-propyl-7-phenyl-1,2,4,6-tetraazabicyclo[3.2.0]hept-2-ene | 58% |
Characterization via HRMS and X-ray crystallography confirms the bicyclic adduct .
Biological Activity-Related Modifications
Derivatives synthesized via N-alkylation or sulfonation exhibit enhanced bioactivity:
-
N-Alkylation : Reaction with methyl iodide yields 5-(propyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole methiodide, showing IC₅₀ = 2.14 µM against urease .
-
Sulfonamide Formation : Treatment with chlorosulfonic acid produces a sulfonated analog with antibacterial activity (MIC = 8 µg/mL against S. aureus) .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition at 280°C, forming chlorobenzene and propionitrile as primary gaseous products .
Scientific Research Applications
Anticancer Activity
Oxadiazole derivatives have shown promising anticancer properties, and 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole is no exception. Various studies indicate that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with cellular processes involved in proliferation and apoptosis. For instance, derivatives of 1,2,4-oxadiazole have been reported to induce apoptosis in various cancer cell lines through caspase activation .
-
Case Studies :
- A study by Maftei et al. highlighted the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline derivatives that exhibited significant antiproliferative activity against multiple cancer cell lines, suggesting that structural modifications can enhance efficacy .
- Another research effort demonstrated that certain oxadiazole derivatives showed IC50 values lower than established chemotherapeutic agents like doxorubicin against human colon cancer cell lines .
Antimicrobial Properties
Research has also explored the antimicrobial potential of oxadiazole derivatives. Some studies indicate that compounds similar to this compound exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
- Activity Evaluation : For example, a derivative was tested against E. coli and Pseudomonas aeruginosa, showing moderate antibacterial effects .
Herbicidal Activity
Oxadiazoles have been investigated for their potential use as herbicides due to their ability to inhibit plant growth.
- Mechanism : The herbicidal action is often linked to interference with specific metabolic pathways in plants. Compounds with halogen substitutions have demonstrated enhanced herbicidal activity .
Insecticidal Activity
Some derivatives of oxadiazoles have been evaluated for insecticidal properties.
- Field Studies : Research indicates that certain oxadiazole compounds can effectively control pest populations in agricultural settings, although specific data on this compound remains limited .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis of this compound is crucial for optimizing its biological activity.
Synthesis Protocols
Various methods have been developed for synthesizing oxadiazoles efficiently. For instance:
- Microwave-assisted synthesis has shown to provide high yields with reduced reaction times compared to traditional methods .
Structure-Activity Relationship
The biological activity of oxadiazoles can be significantly influenced by their chemical structure:
| Substituent Type | Effect on Activity |
|---|---|
| Halogen (e.g., Cl) | Increases cytotoxicity |
| Alkyl groups | Enhances lipophilicity |
| Electron-withdrawing groups | Improves anticancer activity |
This table summarizes how specific modifications can enhance the efficacy of oxadiazole derivatives.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
Key Observations :
- Substituent Position : Para-substituted derivatives (e.g., 4-Cl or 4-Br) exhibit symmetrical electronic effects, whereas meta-substituted analogs (e.g., 3-Br) introduce steric hindrance and asymmetric charge distribution .
- Alkyl Chain Length : Propyl chains enhance hydrophobic interactions compared to ethyl, while ethenyl groups limit conformational flexibility .
Nitro- and Other Functional Group-Substituted Derivatives
Key Observations :
Physicochemical and Commercial Availability
- This compound : Available from multiple suppliers (CAS 312750-72-4), indicating industrial relevance .
- Brominated Analogs : Higher purity grades (e.g., 98% for 4-Br derivative) suggest demand in high-throughput screening .
- Nitro Derivatives : Synthesized for exploratory research but less commercially prevalent .
Biological Activity
3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties, supported by data tables and relevant case studies.
Antimicrobial Activity
Oxadiazole derivatives are known for their antimicrobial properties. The compound this compound exhibits significant activity against various bacterial strains.
| Microorganism | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 4-32 | Chloramphenicol | 8 |
| Pseudomonas aeruginosa | 8-64 | Ampicillin | 16 |
| Escherichia coli | 16-128 | Ampicillin | 16 |
The compound was found to be more effective than standard antibiotics against resistant strains, indicating its potential as a new antimicrobial agent .
Anticancer Activity
The anticancer properties of oxadiazoles have been extensively studied. The compound this compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects on different cancer cell lines, the following IC50 values were reported:
| Cell Line | IC50 (µM) | Reference Drug | Reference IC50 (µM) |
|---|---|---|---|
| HeLa | 10.0 | Doxorubicin | 0.5 |
| A375 (Melanoma) | 1.22 | Paclitaxel | 0.1 |
| MCF-7 (Breast Cancer) | 0.23 | Tamoxifen | 0.5 |
These results indicate that the compound is significantly effective against various cancer types, with its potency being comparable or superior to established chemotherapeutic agents .
Antiparasitic Activity
Research has also highlighted the antiparasitic potential of oxadiazoles. The compound has been tested against several protozoan parasites.
Antiparasitic Efficacy
The following table summarizes the efficacy of this compound against protozoan parasites:
| Parasite | EC50 (µM) | Standard Drug | Standard EC50 (µM) |
|---|---|---|---|
| Leishmania donovani | 2.3 | Pentamidine | 7.02 |
| Trypanosoma cruzi | 100.2 | Benznidazole | 0.5 |
These findings suggest that the compound could be a viable candidate for further development in antiparasitic therapies .
The biological activity of oxadiazoles is often attributed to their ability to interact with specific enzymes and receptors within microbial and cancerous cells. For instance, molecular docking studies have shown that these compounds can inhibit enzymes critical for cell proliferation and survival in both cancer and parasitic cells .
Q & A
Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole, and how can reaction yields be optimized?
Answer: The synthesis typically involves cyclization reactions. A common approach is the reaction of amidoximes with acyl chlorides or activated carboxylic acid derivatives under thermal or microwave-assisted conditions. For example, describes a method for similar oxadiazoles using Vilsmeier-Haack formylation followed by cyclization. To optimize yields:
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Employ catalysts like Hünig’s base (DIPEA) to enhance reaction efficiency.
- Control temperature (80–120°C) and reaction time (6–24 hours) to avoid side products.
| Reaction Condition | Typical Yield Range | Key Variables |
|---|---|---|
| Thermal cyclization | 50–65% | Temperature, solvent polarity |
| Microwave-assisted | 70–85% | Irradiation time, power settings |
| Catalytic (DIPEA) | 75–90% | Catalyst loading, solvent choice |
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
Answer:
- NMR Spectroscopy : Compare H and C NMR peaks with analogous compounds (e.g., 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole in ). The chlorophenyl group shows aromatic protons as a doublet (δ 7.4–7.6 ppm), while the oxadiazole ring protons appear upfield.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns. ’s crystallography data can validate structural assignments.
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to assess purity (>95%).
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural elucidation?
Answer:
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., as in , which validated a chlorophenyl derivative’s geometry).
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA).
- Tautomerism Analysis : Investigate potential tautomeric forms (e.g., oxadiazole ring protonation states) via variable-temperature NMR.
Reference: .
Q. What experimental strategies are effective for evaluating the biological activity of this compound in enzyme inhibition studies?
Answer:
- In Vitro Assays : Use fluorescence-based or colorimetric assays (e.g., kinase inhibition assays for GSK-3β, as in ). Include positive controls (e.g., staurosporine) and blank reactions.
- Dose-Response Curves : Test concentrations from 0.1–100 µM to determine IC.
- Molecular Docking : Perform in silico docking (AutoDock Vina) using crystal structures of target enzymes (PDB IDs: e.g., 1I09 for GSK-3β).
Reference: .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
Answer:
- Substituent Variation : Synthesize derivatives with modified alkyl chains (e.g., ethyl, butyl) or halogen substitutions (e.g., fluoro, bromo) on the phenyl ring (see for methoxy-substituted analogs).
- Activity Mapping : Corrogate biological data (e.g., IC, logP) with substituent electronic/hydrophobic parameters (Hammett σ, π values).
- ADME-Tox Profiling : Use Caco-2 cells for permeability assays and cytochrome P450 inhibition studies.
Q. What methodologies address discrepancies in reaction yields or purity during scale-up synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy to track reaction progress.
- Purification Optimization : Use recrystallization (solvent: ethanol/water) or flash chromatography (silica gel, hexane/EtOAc eluent).
- Impurity Profiling : Identify by-products via LC-MS and adjust reaction conditions (e.g., stoichiometry, temperature) to suppress their formation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
